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molecular formula C15H23NO4S B8315793 3-(2-Ethylhexyloxycarbonyl)phenylsulfonamide

3-(2-Ethylhexyloxycarbonyl)phenylsulfonamide

Cat. No. B8315793
M. Wt: 313.4 g/mol
InChI Key: VKGHNDTZVDYPCU-UHFFFAOYSA-N
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Patent
US05935757

Procedure details

An ice-cooled solution of 460 g of 3-(2-ethylhexyloxycarbonyl)phenylsulfonyl chloride and 0.7 L of acetonitrile was added dropwise to 0.7 L of a 28% ammonia solution. The resultant mixture was stirred for 2 hours at room temperature. Thereafter, 0.7 L of water and 35 g of common salt were added thereto, followed by extraction with 1.0 L of ethyl acetate. The extract was washed with 0.5 L of diluted hydrochloric acid and 0.5 L of saturated brine and was then decolored with 20 g of active carbon. The active carbon was removed with Celite, and then the solvent was distilled off. 0.6 L of hexane was added and crystallized by cooling, and thus 338 g (1.08 mol, yield 77%) of 3-(2-ethylhexyloxycarbonyl)phenylsulfonamide was obtained m.p. 40° C. to 42° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
common salt
Quantity
35 g
Type
reactant
Reaction Step Four
Name
Quantity
0.7 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:4][O:5][C:6]([C:8]1[CH:9]=[C:10]([S:14](Cl)(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1)=[O:7])[CH3:2].C(#[N:24])C.N>O>[CH2:1]([CH:3]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:4][O:5][C:6]([C:8]1[CH:9]=[C:10]([S:14]([NH2:24])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1)=[O:7])[CH3:2]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
460 g
Type
reactant
Smiles
C(C)C(COC(=O)C=1C=C(C=CC1)S(=O)(=O)Cl)CCCC
Name
Quantity
0.7 L
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
common salt
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
0.7 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 1.0 L of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 0.5 L of diluted hydrochloric acid and 0.5 L of saturated brine
CUSTOM
Type
CUSTOM
Details
The active carbon was removed with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
0.6 L of hexane was added
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
by cooling

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC(=O)C=1C=C(C=CC1)S(=O)(=O)N)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.08 mol
AMOUNT: MASS 338 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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